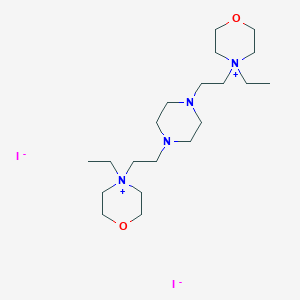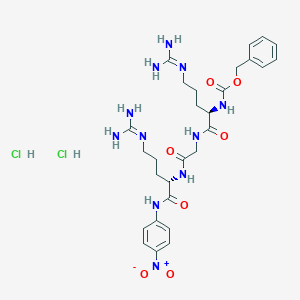![molecular formula C19H22Cl2N4O2S B054101 2-[3-[(4-Amino-2-methylpyrimidin-1-ium-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl benzoate;dichloride CAS No. 1052-32-0](/img/structure/B54101.png)
2-[3-[(4-Amino-2-methylpyrimidin-1-ium-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl benzoate;dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules involving pyrimidin and thiazolium units can be achieved through various methods, including chlorination, nucleophilic substitution, and reactions with alkyl/aralkyl halides, phenacyl bromide derivatives, and others, to afford compounds with potential pharmacological interest (Sarhan et al., 1997). Similarly, ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo[3,2-a] pyridine-4-carboxylate derivatives, prepared through interactions with arylidinemalononitrile derivatives, highlight the versatility in synthesizing related complex molecules (Mohamed, 2014).
Molecular Structure Analysis
Investigations into the molecular structure, including spectroscopic and theoretical studies, of similar complex molecules reveal detailed insights into their geometric parameters, vibrational frequencies, and electronic properties. For instance, the molecular structure of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate was extensively characterized, providing a foundation for understanding the structural aspects of related compounds (Koca et al., 2014).
Applications De Recherche Scientifique
Chemical Properties and Synthesis
Synthesis and Properties of Related Compounds : Research on compounds containing similar structural features, such as pyridine-2,6-diylbis(1H-benzimidazole) and pyridine-2,6-diylbis(1,3-benzothiazole), highlights the exploration of synthesis procedures, properties, and potential applications of such compounds. These studies review the preparation, spectroscopic properties, magnetic properties, and biological activities of the ligands and their complexes, suggesting areas where the compound might be applied or studied further (Boča, Jameson, & Linert, 2011).
Biological Activities
Antimicrobial and Anticancer Potential : Research on related compounds, such as benzimidazoles, quinoxalines, and thiazoles, indicates a significant interest in their biological activities. These compounds have been synthesized and studied for their antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antioxidant properties. This suggests that the compound may also possess similar biological activities worth exploring in scientific research (Raut et al., 2020).
Pharmacological Applications
Drug Design and Synthesis : The versatility of related scaffolds, such as 2,4-thiazolidinediones, for the design and development of therapeutic agents indicates the potential for the compound to be used in pharmacological research. These studies focus on the synthesis of molecules with potential activity profiles against various targets, underscoring the importance of structural modifications to enhance pharmacological properties (Verma, Yadav, & Thareja, 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
It is related toThiamine , also known as Vitamin B1, which plays a crucial role in cellular energy production and nerve function .
Biochemical Pathways
The compound likely affects the biochemical pathways involving Thiamine. Thiamine is a coenzyme in the pentose phosphate pathway, a necessary step in the synthesis of nucleic acids. It also acts as a coenzyme to the decarboxylation of alpha-keto acids in the citric acid cycle, a key step in cellular respiration .
Pharmacokinetics
It is metabolized in the liver and excreted in the urine .
Result of Action
Given its relation to thiamine, it may contribute to energy production, nerve function, and the synthesis of nucleic acids .
Propriétés
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-1-ium-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl benzoate;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N4O2S.2ClH/c1-13-17(8-9-25-19(24)15-6-4-3-5-7-15)26-12-23(13)11-16-10-21-14(2)22-18(16)20;;/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22);2*1H/q+1;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIAAKNVDRRCLK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=C[NH+]=C(N=C2N)C)CCOC(=O)C3=CC=CC=C3.[Cl-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














